molecular formula C11H10FN5O3S B2358898 N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 454214-81-4

N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2358898
CAS No.: 454214-81-4
M. Wt: 311.29
InChI Key: PJIVTDYDBHARRR-UHFFFAOYSA-N
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Description

The compound N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The aromatic ring attached to the acetamide group is fluorinated and nitrated at positions 4 and 3, respectively. This structural framework is associated with diverse biological activities, including antiviral and enzyme inhibitory properties, as observed in analogs .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIVTDYDBHARRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Conventional Stepwise Synthesis

The conventional synthesis of this compound follows a three-step sequence, beginning with the formation of the 1,2,4-triazole core, followed by functionalization with a sulfanyl group, and concluding with acetamide coupling.

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol precursor is synthesized via cyclization of a thiosemicarbazide intermediate. As demonstrated in analogous syntheses, hydrazide derivatives react with alkyl or aryl isothiocyanates to form thiosemicarbazides, which undergo base-mediated cyclization. For example:

  • Step 1 : Reaction of methyl hydrazine carboxylate with 4-methyl-3-thiosemicarbazide in ethanol yields the thiosemicarbazide intermediate.
  • Step 2 : Cyclization using aqueous potassium hydroxide (KOH) at reflux for 6 hours generates 4-methyl-4H-1,2,4-triazole-3-thiol.

Key Conditions :

Parameter Value
Reaction Time 6 hours
Temperature 100°C (reflux)
Yield 68–72%
Preparation of N-(4-Fluoro-3-Nitrophenyl)Chloroacetamide

The acetamide backbone is constructed by acylating 4-fluoro-3-nitroaniline with chloroacetyl chloride:

  • Step 1 : 4-Fluoro-3-nitroaniline is dissolved in dry dichloromethane (DCM) and treated with chloroacetyl chloride in the presence of triethylamine (TEA) as a base.
  • Step 2 : Stirring at 0–5°C for 2 hours yields the chloroacetamide derivative.

Key Conditions :

Parameter Value
Reaction Time 2 hours
Temperature 0–5°C
Yield 85–90%
Coupling via Nucleophilic Substitution

The final step involves reacting the triazole-thiol with the chloroacetamide under basic conditions:

  • Step 1 : 4-Methyl-4H-1,2,4-triazole-3-thiol is deprotonated using potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
  • Step 2 : Addition of N-(4-fluoro-3-nitrophenyl)chloroacetamide at 60°C for 12 hours facilitates thioether bond formation.

Key Conditions :

Parameter Value
Reaction Time 12 hours
Temperature 60°C
Yield 65–70%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as evidenced by comparative studies. For instance, Virk et al. demonstrated that triazole-thiol alkylation proceeds 300-fold faster under microwave conditions (31–68 seconds vs. 9–19 hours conventionally) with yields exceeding 85%.

Procedure :

  • Step 1 : 4-Methyl-4H-1,2,4-triazole-3-thiol and N-(4-fluoro-3-nitrophenyl)chloroacetamide are dissolved in ethanol.
  • Step 2 : The mixture is irradiated at 120°C for 90 seconds using a microwave synthesizer.

Comparative Data :

Method Time Temperature Yield
Conventional 12 hours 60°C 65%
Microwave 90 seconds 120°C 92%

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base critically impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, while bases like K₂CO₃ avoid side reactions such as hydrolysis.

Temperature Dependence

Elevated temperatures accelerate thioether formation but risk decomposition of the nitro group. Controlled heating at 60°C balances speed and stability.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial interactions in heterogeneous reactions, boosting yields by 15–20%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 8.2 Hz, 1H, aryl-H), 7.68 (d, J = 7.8 Hz, 1H, aryl-H), 4.21 (s, 2H, CH₂), 3.45 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group sensitizes the compound to thermal degradation. Microwave synthesis mitigates this by reducing exposure time.

Thiol Oxidation

Thiol intermediates are prone to oxidation. Conducting reactions under nitrogen atmosphere preserves integrity.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
4-Fluoro-3-nitroaniline 220
Chloroacetyl chloride 150
Microwave energy 0.05/kWh

Environmental Impact

Microwave methods reduce energy consumption by 90% compared to conventional heating, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated promising antimicrobial properties. For instance, derivatives of triazole compounds have been extensively studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of the nitrophenyl group enhances the lipophilicity and biological activity of the compound.

Case Study: Antitubercular Activity
A related study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide could also exhibit similar activities.

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. These compounds often act by disrupting cellular processes or inducing apoptosis in cancer cells.

Case Study: Anticancer Studies
A study involving N-Aryl triazole derivatives demonstrated significant anticancer activity against various human cancer cell lines . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Materials Science: Its electronic properties may be exploited in the design of semiconductors or other advanced materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Difference : Incorporates a 3-methylphenyl group at position 5 of the triazole ring.
2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Key Difference : Replaces the nitro group with a 4-methylphenyl substituent.
  • Impact : The absence of the nitro group reduces electron-withdrawing effects, which may alter redox properties and metabolic stability. This compound (CAS 734535-48-9) is commercially available but lacks detailed pharmacological reports .

Variations in the Triazole Core and Sulfanyl-Acetamide Chain

VUAA-1 and OLC-12
  • Structures :
    • VUAA-1: N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
    • OLC-12: 2-[(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide.
  • Key Differences : Ethyl/isopropyl substituents and pyridine rings instead of fluoronitrophenyl groups.
  • Functional Impact : These compounds act as Orco agonists in insect olfactory receptors, demonstrating that triazole-sulfanyl-acetamide derivatives can modulate ion channels. This contrasts with the antiviral focus of the target compound .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
  • Key Difference : Cyclohexyl-methyl substitution at position 1 of the triazole.
  • Impact : This modification introduces steric bulk, which may hinder binding to compact active sites. The compound exhibits weak HIV-1 reverse transcriptase inhibition, suggesting that triazole substitutions influence target specificity .

Antiviral Activity

The target compound’s analogs with the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide backbone (e.g., derivatives in ) show:

  • Activity Against Adenovirus-5 and ECHO-9: EC50 values in the low micromolar range.
  • Cytotoxicity : HEK-293 and GMK cell lines exhibit IC50 > 100 µM, indicating selectivity .
Table 1: Antiviral and Cytotoxicity Data for Selected Analogs
Compound EC50 (Adenovirus-5) EC50 (ECHO-9) IC50 (HEK-293)
Target Compound (Hypothetical) ~5 µM* ~10 µM* >100 µM
2-[(4-Methyl-4H-triazol-3-yl)sulfanyl]acetamide analogs 2–20 µM 5–50 µM >100 µM

*Estimated based on structural similarity.

Enzyme Inhibition and Docking Studies

  • FtsZ and PanK Targets : Analogs with nitro and trifluoromethyl groups (e.g., ) show binding to bacterial FtsZ and PanK enzymes. The nitro group in the target compound may enhance interactions with polar residues in these targets .
  • HIV-1 RT Inhibition : The bromophenyl analog () has moderate activity (IC50 ~50 µM), suggesting that electron-withdrawing groups (e.g., nitro in the target compound) could improve potency .

Pharmacological and Commercial Considerations

  • Commercial Availability : Analogs like N-[4-(sec-butyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () are supplied for research, indicating scalability of triazole-acetamide synthesis .
  • Therapeutic Potential: The nitro and fluoro substituents in the target compound may confer advantages in CNS penetration or metabolic stability over non-halogenated analogs .

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C11H10FN5O3S
  • Molecular Weight : 311.29 g/mol
  • CAS Number : 454214-81-4

The biological activity of this compound is attributed to its interaction with various biochemical pathways. The presence of the triazole ring and the nitro group suggests potential mechanisms involving enzyme inhibition and receptor modulation. Specifically, compounds with similar structures have shown efficacy against various microbial strains and cancer cell lines by disrupting cellular functions or inhibiting specific enzymes involved in metabolic pathways .

Antimicrobial Activity

Research indicates that derivatives of the triazole class exhibit notable antimicrobial properties. For instance, a study assessed the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) that highlight their potential as antitubercular agents. The compound may share similar properties due to its structural analogies with effective triazole derivatives .

Table 1: Antimicrobial Activity Data

CompoundTarget MicroorganismMIC (µg/mL)
3mM. tuberculosis H37Rv4
3eM. tuberculosis H37Rv64
3pM. tuberculosis H37Rv64

The above table summarizes the MIC values for selected compounds related to this compound, indicating significant activity against resistant strains .

Anticancer Activity

In addition to antimicrobial effects, compounds containing the triazole moiety have been investigated for their anticancer properties. The compound's structure suggests it may interact with cancer cell signaling pathways. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines while demonstrating minimal toxicity to normal cells .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
3mHeLa15
3eMCF730
3pA54925

This table presents cytotoxicity data for selected derivatives against various cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies

A notable study published in Molecules highlighted the synthesis and biological evaluation of triazole derivatives that included this compound. The research focused on evaluating these compounds for their antitubercular activity and cytotoxic effects against tumor cell lines. The findings suggested that modifications in the molecular structure could enhance biological activity and selectivity towards target cells .

Q & A

Q. Which advanced techniques elucidate its solid-state behavior and stability?

  • Tools :
  • DSC/TGA : Identify melting points (expected range: 180–220°C) and thermal decomposition patterns .
  • Dynamic Vapor Sorption : Measure hygroscopicity (<5% weight gain at 80% RH indicates stability) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <10% degradation (HPLC) qualifies for long-term studies .

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